molecular formula C21H22N4O2S2 B2836522 N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide CAS No. 392295-22-6

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide

カタログ番号: B2836522
CAS番号: 392295-22-6
分子量: 426.55
InChIキー: GRHKONFHOHNUQQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide is a synthetically designed, potent inhibitor of histone deacetylases (HDACs), a class of enzymes critical for epigenetic regulation Source . This compound is characterized by its unique structure featuring a 1,3,4-thiadiazole core, which serves as a surface-binding motif, and a zinc-binding group that chelates the catalytic zinc ion within the HDAC active site, leading to enzyme inhibition Source . The primary research application of this HDAC inhibitor is in the field of oncology, where it is investigated for its ability to induce cell cycle arrest, promote differentiation, and trigger apoptosis in various cancer cell lines by altering the acetylation status of histone and non-histone proteins Source . Its specific research value lies in its potential for targeted cancer therapy, particularly in understanding the mechanisms of epigenetic dysregulation and for evaluating combination treatment strategies with other chemotherapeutic agents. Researchers utilize this compound as a crucial tool to dissect HDAC function in disease models and to explore novel therapeutic avenues for hematological malignancies and solid tumors.

特性

IUPAC Name

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S2/c1-12-5-6-15(4)17(10-12)22-18(26)11-28-21-25-24-20(29-21)23-19(27)16-8-13(2)7-14(3)9-16/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHKONFHOHNUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structural Analogs

Structural Variations and Physical Properties

The target compound’s closest analogs are 1,3,4-thiadiazole derivatives with modifications in substituents on the thioether, acetamide, or benzamide groups. Key examples from literature include:

Table 1: Comparison of Structural Features and Physical Properties
Compound ID (Source) Substituents on Thiadiazole Core Melting Point (°C) Yield (%)
Target Compound - (2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio
- 3,5-dimethylbenzamide
Not reported Not reported
5e (Ev1) - (4-Chlorobenzyl)thio
- 2-(5-isopropyl-2-methylphenoxy)acetamide
132–134 74
5j (Ev1) - (4-Chlorobenzyl)thio
- 2-(2-isopropyl-5-methylphenoxy)acetamide
138–140 82
5h (Ev1) - Benzylthio
- 2-(2-isopropyl-5-methylphenoxy)acetamide
133–135 88
4d (Ev2) - Benzimidazol-2-ylthio
- 4-chlorophenyl
Not reported Not reported
Compound D (Ev4) - 2,6-dimethylphenyl
- p-tolyl
Not reported Not reported
Key Observations:
  • Substituent Effects: Electron-withdrawing groups (e.g., 4-chlorobenzyl in 5e, 5j) may enhance stability but reduce solubility compared to electron-donating dimethyl groups in the target compound . Bulky substituents (e.g., isopropyl in 5e, 5j) lower melting points (132–140°C) compared to simpler alkyl/aryl groups, suggesting disrupted crystal packing .
  • Synthetic Yields :

    • Yields for analogs range from 68% (5l, Ev1) to 88% (5h, Ev1), indicating that steric or electronic factors minimally impede synthesis . The target compound’s synthesis would likely follow similar efficiency.

Spectroscopic and Crystallographic Insights

  • NMR and IR Data : Analogs in and show characteristic peaks for thiadiazole C=S (IR: ~680 cm⁻¹), acetamide C=O (NMR: ~170 ppm for carbonyl carbons), and aromatic protons (NMR: δ 6.8–7.5 ppm) . The target compound’s dimethyl groups would likely exhibit upfield-shifted aromatic protons (δ ~6.5–7.0 ppm) due to electron-donating effects.
  • Crystal Packing : highlights planarity in thiadiazole derivatives, stabilized by intramolecular C–H···N hydrogen bonds. The target compound’s dimethyl groups may introduce slight torsional strain but retain planarity for optimal π-π stacking .

Q & A

Q. What are the key synthetic strategies for this compound, and how can its purity be ensured during synthesis?

The synthesis involves multi-step reactions, including nucleophilic substitution and amide bond formation. Critical steps include:

  • Thioether linkage formation : Reacting a thiol-containing intermediate (e.g., 1,3,4-thiadiazole-2-thiol) with a halogenated acetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) .
  • Amide coupling : Using coupling agents like EDCl/HOBt to link the thiadiazole-thioether moiety to the dimethylbenzamide group .
  • Optimization : Control reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side products. Monitor purity via TLC and confirm structure with NMR and HRMS .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and bonding .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., amide C=O at ~1650 cm⁻¹, thioether C-S at ~650 cm⁻¹) .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. What preliminary biological assays are recommended for initial activity screening?

  • Antimicrobial testing : Use broth microdilution assays against S. aureus and E. coli (MIC values) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ .
  • Enzyme inhibition : Test against kinases or proteases relevant to disease pathways (e.g., EGFR tyrosine kinase) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yield and scalability?

  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., solvent polarity, temperature, catalyst loading) .
  • Catalyst screening : Test alternatives to EDCl/HOBt, such as DCC or carbodiimide derivatives, to reduce racemization .
  • Solvent selection : Replace DMF with less toxic solvents (e.g., cyclopentyl methyl ether) while maintaining reaction efficiency .

Q. How do electronic and steric effects of substituents influence biological activity?

Substituents on the phenyl rings modulate activity through:

  • Electron-donating groups (e.g., -CH₃) : Enhance binding to hydrophobic enzyme pockets (e.g., observed in 3,5-dimethylphenyl derivatives with improved kinase inhibition) .
  • Electron-withdrawing groups (e.g., -NO₂, -Cl) : Increase electrophilicity, enhancing interactions with nucleophilic residues in target proteins .
  • Steric hindrance : Bulky groups at the ortho position reduce activity, as seen in derivatives with 2-chlorophenyl vs. 4-fluorophenyl .

Q. How can contradictory bioactivity data across studies be resolved?

  • Standardize assay protocols : Ensure consistent cell lines, incubation times, and controls to reduce variability .
  • SAR analysis : Compare structural analogs (e.g., methoxy vs. nitro substituents) to identify critical pharmacophores .
  • Molecular docking : Validate hypothesized binding modes using crystallographic data from related targets (e.g., EGFR or PARP enzymes) .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

  • Target identification : Use pull-down assays with biotinylated derivatives and mass spectrometry .
  • Kinetic studies : Measure enzyme inhibition (e.g., Kᵢ values) under varying substrate concentrations .
  • Metabolic profiling : LC-MS/MS to track metabolite formation in hepatic microsomes, identifying potential prodrug activation pathways .

Methodological Considerations

  • Data contradiction resolution : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for efficacy) .
  • Scale-up challenges : Address solubility issues via salt formation (e.g., HCl salts) or nanoparticle formulations .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。